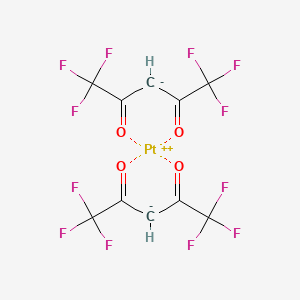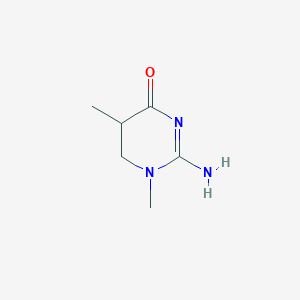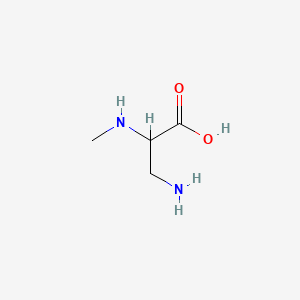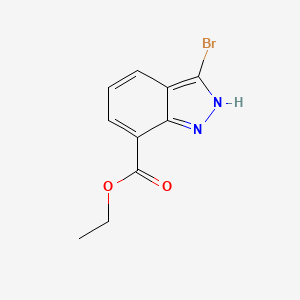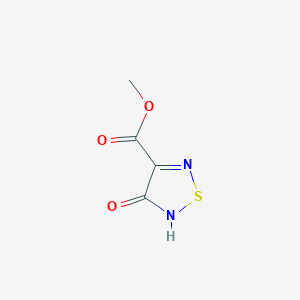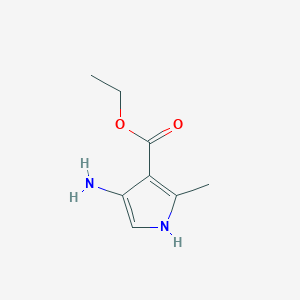![molecular formula C48H46N4O12 B15246916 2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid CAS No. 6937-19-5](/img/structure/B15246916.png)
2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid is a complex organic compound characterized by its unique binaphthalene core structure
準備方法
The synthesis of 2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the binaphthalene core, followed by the introduction of various functional groups through a series of reactions including condensation, reduction, and acylation. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
化学反応の分析
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the benzoyl and azanediyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets. The hexahydroxy and azanylylidene groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways. The binaphthalene core provides structural stability and facilitates interactions with other molecules, enhancing its efficacy in various applications.
類似化合物との比較
Compared to other similar compounds, 2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid stands out due to its unique binaphthalene core and the specific arrangement of functional groups. Similar compounds include:
- 2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl
- 2,2’,3,3’,4,4’-hexahydroxy-1,1’-biphenyl-6,6’-dimethanol dimethyl ether These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical properties and applications.
特性
CAS番号 |
6937-19-5 |
|---|---|
分子式 |
C48H46N4O12 |
分子量 |
870.9 g/mol |
IUPAC名 |
2-[[4-[[7-[8-[[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]methylideneamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C48H46N4O12/c1-21(2)35-29-15-23(5)37(43(59)39(29)31(41(57)45(35)61)17-49-27-11-7-25(8-12-27)47(63)51-19-33(53)54)38-24(6)16-30-36(22(3)4)46(62)42(58)32(40(30)44(38)60)18-50-28-13-9-26(10-14-28)48(64)52-20-34(55)56/h7-18,21-22,57-62H,19-20H2,1-6H3,(H,51,63)(H,52,64)(H,53,54)(H,55,56) |
InChIキー |
MWQSXLDULCHKJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=C(C=C3)C(=O)NCC(=O)O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=C(C=C6)C(=O)NCC(=O)O)O)O)C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




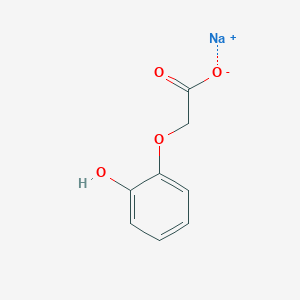
![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)

